molecular formula C10H11ClN2O3 B14886994 Methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate

Methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate

Cat. No.: B14886994
M. Wt: 242.66 g/mol
InChI Key: XMUMQDABKGWXTA-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate is a chemical compound with the molecular formula C10H11ClN2O3. It is a pyrimidine derivative, which is a class of organic compounds known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a chloro group, a cyclopropyl group, and a methoxy group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.

Major Products Formed

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of oxidized pyrimidine derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Hydrolysis: Formation of 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylic acid.

Scientific Research Applications

Methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
  • Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate
  • Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate

Uniqueness

Methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate

InChI

InChI=1S/C10H11ClN2O3/c1-15-7-6(10(14)16-2)12-9(5-3-4-5)13-8(7)11/h5H,3-4H2,1-2H3

InChI Key

XMUMQDABKGWXTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(N=C1Cl)C2CC2)C(=O)OC

Origin of Product

United States

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